molecular formula C2H2BrClHg B14560062 Bromo(1-chloroethenyl)mercury CAS No. 61907-00-4

Bromo(1-chloroethenyl)mercury

Cat. No.: B14560062
CAS No.: 61907-00-4
M. Wt: 341.98 g/mol
InChI Key: MYLUYSWPICNVOY-UHFFFAOYSA-M
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Description

Bromo(1-chloroethenyl)mercury is an organomercury compound characterized by the presence of bromine, chlorine, and mercury atoms attached to an ethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(1-chloroethenyl)mercury typically involves the reaction of mercury(II) bromide with 1-chloroethene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

HgBr2+CH2=CHClBrHgCH2CHCl\text{HgBr}_2 + \text{CH}_2=\text{CHCl} \rightarrow \text{BrHgCH}_2\text{CHCl} HgBr2​+CH2​=CHCl→BrHgCH2​CHCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bromo(1-chloroethenyl)mercury undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The mercury center can be oxidized or reduced, leading to changes in the oxidation state of mercury.

    Addition Reactions: The double bond in the ethylene backbone can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are typical reagents.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, amines, and nitriles.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

    Addition Reactions: Halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

Bromo(1-chloroethenyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bromo(1-chloroethenyl)mercury involves its interaction with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, including proteins and nucleic acids. The presence of mercury allows for unique coordination chemistry, which can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Chloromercury Compounds: Such as chloromethylmercury and chloromercuribenzoic acid.

    Bromomercury Compounds: Such as bromomethylmercury and bromomercuribenzoic acid.

Uniqueness

Bromo(1-chloroethenyl)mercury is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to compounds with only one type of halogen

Properties

CAS No.

61907-00-4

Molecular Formula

C2H2BrClHg

Molecular Weight

341.98 g/mol

IUPAC Name

bromo(1-chloroethenyl)mercury

InChI

InChI=1S/C2H2Cl.BrH.Hg/c1-2-3;;/h1H2;1H;/q;;+1/p-1

InChI Key

MYLUYSWPICNVOY-UHFFFAOYSA-M

Canonical SMILES

C=C(Cl)[Hg]Br

Origin of Product

United States

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